molecular formula C12H10ClNO B187093 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde CAS No. 323196-71-0

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Cat. No.: B187093
CAS No.: 323196-71-0
M. Wt: 219.66 g/mol
InChI Key: MEVWOQZZSJDOBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde typically involves the chlorination of 5,8-dimethylquinoline-3-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the quinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde serves as a significant building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions such as:

  • Oxidation : Converts the aldehyde group into carboxylic acids or other derivatives.
  • Reduction : Reduces the aldehyde to an alcohol.
  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles like amines or thiols.

Biochemical Studies

In biochemistry, this compound is employed as a probe in enzyme interaction studies and biochemical assays. Its ability to form covalent bonds with nucleophilic sites on proteins allows for the investigation of enzyme mechanisms and protein functions.

Medicinal Chemistry

Research into the therapeutic potential of this compound has revealed promising antimicrobial and anticancer properties. It has demonstrated significant activity against various bacterial strains, as shown in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Material Science

In industry, this compound is explored for developing new materials and chemical processes, particularly in creating functionalized polymers and coatings due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives, including this compound. The results indicated that modifications in the quinoline structure significantly influenced their biological activities, emphasizing the importance of structural features in enhancing efficacy .

Case Study 2: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their molecular structure. These models indicate that halogen substitution and functional groups play critical roles in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also participate in interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

  • 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
  • 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
  • 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde

These compounds share a similar quinoline core structure but differ in the position and type of substituents on the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties .

Biological Activity

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antimalarial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H10ClN
  • Molecular Weight : 219.67 g/mol
  • Structural Features : Contains a quinoline ring system with a chloromethyl group and an aldehyde functional group.

Antimicrobial Activity

A study assessed the antimicrobial activity of various synthesized quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity and Pharmacological Profiles

In addition to its antimicrobial and antimalarial activities, it is essential to evaluate the cytotoxicity of this compound on human cell lines. Preliminary studies indicated that this compound exhibits low cytotoxicity at concentrations up to 100 µg/mL against HepG2 (human liver cancer) and HeLa (cervical cancer) cell lines . This favorable profile suggests potential therapeutic applications with minimal side effects.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized various quinoline derivatives, including this compound. The synthesized compounds were screened for biological activities, revealing that modifications in the quinoline structure significantly influenced their antimicrobial and antimalarial efficacy.
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on their molecular structure. These models suggest that structural features such as halogen substitution and the presence of functional groups play critical roles in enhancing biological activity .

Properties

IUPAC Name

2-chloro-5,8-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVWOQZZSJDOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354994
Record name 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323196-71-0
Record name 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 323196-71-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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